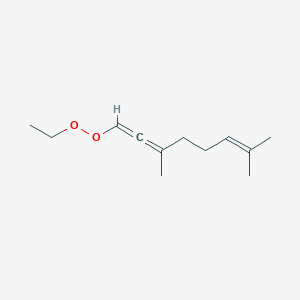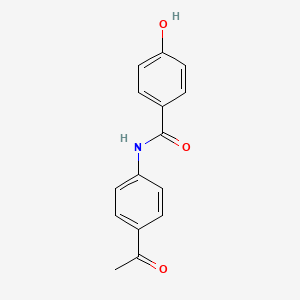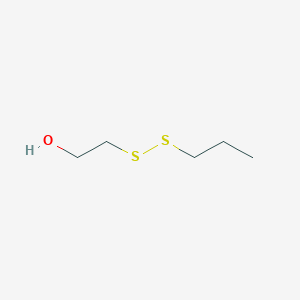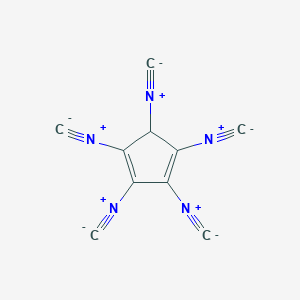
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a compound with a molecular formula of C8H16O3 and is known for its applications in organic synthesis . 4-nitrobenzoic acid, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, commonly used in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can be synthesized through the reaction of 1,2,5-pentanetriol with acetone in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
4-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process is optimized for high efficiency and minimal waste generation.
4-nitrobenzoic acid is produced industrially through a similar nitration process, with additional purification steps such as recrystallization to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
4-nitrobenzoic acid primarily undergoes substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group . It can also participate in reduction reactions to form 4-aminobenzoic acid .
Major Products Formed: Oxidation of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can yield corresponding carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced .
Reduction of 4-nitrobenzoic acid results in the formation of 4-aminobenzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals .
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is used in organic synthesis as a building block for the preparation of more complex molecules . It is also employed in the development of bio-based solvents and as an intermediate in the synthesis of pharmaceuticals .
4-nitrobenzoic acid is widely used in the synthesis of dyes, pigments, and pharmaceuticals . It serves as a precursor for the production of 4-aminobenzoic acid, which is an important intermediate in the manufacture of local anesthetics and other drugs .
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Its molecular structure allows for the formation of stable intermediates during reactions, facilitating the synthesis of complex molecules .
4-nitrobenzoic acid exerts its effects through its electron-withdrawing nitro group, which influences the reactivity of the benzene ring . This property makes it a valuable reagent in electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-4-(3-hydroxypropyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other dioxolane derivatives . Its versatility in organic synthesis makes it a valuable compound in various chemical processes .
4-nitrobenzoic acid is distinguished by its nitro group, which significantly enhances its reactivity in substitution reactions compared to other benzoic acid derivatives . This property makes it a crucial intermediate in the synthesis of various organic compounds .
Propriétés
Numéro CAS |
544707-03-1 |
|---|---|
Formule moléculaire |
C15H21NO7 |
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H16O3.C7H5NO4/c1-8(2)10-6-7(11-8)4-3-5-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,3-6H2,1-2H3;1-4H,(H,9,10) |
Clé InChI |
ANGQCRRFPYWVCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCCO)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)


![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)

![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
